Eupatolide

Description

Structure

3D Structure

Propriétés

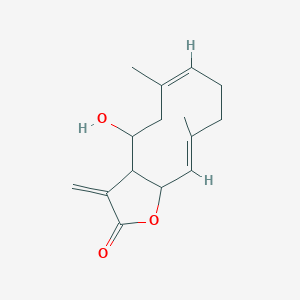

IUPAC Name |

(3aR,4R,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEJECFRCJOMEN-OURLZOILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)O)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318448 | |

| Record name | Eupatolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6750-25-0 | |

| Record name | Eupatolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6750-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eupatolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6750-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Eupatolide: A Sesquiterpene Lactone from Eupatorium formosanum

A Technical Overview of its Discovery, Biological Activity, and Mechanisms of Action

This technical guide provides a comprehensive overview of eupatolide, a sesquiterpene lactone first isolated from the plant Eupatorium formosanum. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its initial discovery, cytotoxic properties, and the intricate signaling pathways it modulates.

Discovery and Initial Characterization

In 1972, a significant publication in the Journal of Pharmaceutical Sciences reported the isolation of a novel cytotoxic compound, this compound, from Eupatorium formosanum HAY. This discovery was part of a broader effort to identify new antitumor agents from plant sources. The initial characterization of this compound involved a range of spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), which were instrumental in elucidating its chemical structure as a sesquiterpene lactone.

Cytotoxic Activity

The primary biological activity reported in the 1972 study was the cytotoxicity of this compound against KB cells (a human carcinoma of the nasopharynx).[1] While the full quantitative details from the original publication are not readily accessible, the abstract indicates a significant cytotoxic effect, which established this compound as a compound of interest for further anticancer research.

Experimental Protocols

While the specific, detailed experimental protocols from the original 1972 publication by Lee et al. could not be retrieved for this guide, a generalized procedure for the isolation of sesquiterpene lactones like this compound from plant material is presented below. This protocol is based on common phytochemical extraction and purification techniques.

General Isolation and Purification of this compound (Representative Protocol)

-

Plant Material Collection and Preparation : Fresh aerial parts of Eupatorium formosanum are collected, air-dried, and ground into a coarse powder.

-

Extraction : The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning : The resulting crude extract is concentrated under reduced pressure and then partitioned between an aqueous phase and a series of immiscible organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). This step serves to separate compounds based on their polarity.

-

Column Chromatography : The chloroform or ethyl acetate fraction, which is likely to contain the sesquiterpene lactones, is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.

-

Purification : The this compound-containing fractions are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation : The structure of the isolated this compound is confirmed using modern spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Signaling Pathways Modulated by this compound

Subsequent to its discovery, extensive research has delved into the molecular mechanisms underlying the biological activities of this compound. A significant body of evidence points to its ability to modulate key signaling pathways involved in inflammation and apoptosis.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. This compound has been shown to interfere with this pathway at multiple levels, leading to a downstream reduction in the expression of pro-inflammatory and anti-apoptotic genes.

References

The Eupatolide Enigma: A Deep Dive into its Biosynthesis in Asteraceae

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the biosynthetic pathway of Eupatolide, a promising sesquiterpenoid lactone, within the Asteraceae family. This document elucidates the core enzymatic steps, presents quantitative data, outlines detailed experimental protocols, and visualizes the intricate molecular processes involved.

This compound, a sesquiterpene lactone found in various members of the Asteraceae family, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. Understanding its biosynthesis is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This guide provides an in-depth exploration of the this compound biosynthetic pathway, focusing on the key enzymatic players and their mechanisms.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general isoprenoid pathway, leading to the formation of the C15 precursor, farnesyl pyrophosphate (FPP). The committed steps towards this compound in sunflower (Helianthus annuus) involve a series of enzymatic reactions primarily localized in glandular trichomes, specialized structures on the plant surface.[1]

The central precursor for this compound is Germacrene A acid (GAA) . The pathway then proceeds through two critical hydroxylation steps catalyzed by cytochrome P450 enzymes:

-

8β-hydroxylation of Germacrene A acid: The first key step is the stereospecific hydroxylation of GAA at the C8 position to yield 8β-hydroxy-GAA . This reaction is catalyzed by GAA 8β-hydroxylase , a cytochrome P450 enzyme identified as CYP71BL1 (also known as HaG8H in Helianthus annuus).[2]

-

Lactonization to this compound: The intermediate, 8β-hydroxy-GAA, is then converted into this compound through the formation of a lactone ring. This crucial step is catalyzed by This compound synthase (HaES) , another cytochrome P450 enzyme identified as CYP71DD6 .[2] This enzyme facilitates the 6,7-trans lactonization, a key branching point in sesquiterpene lactone biosynthesis.[2]

Caption: The core biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Quantitative Data Summary

Quantitative analysis of gene expression and metabolite accumulation is crucial for understanding the regulation and efficiency of the this compound biosynthetic pathway. The following table summarizes key quantitative data, although specific enzyme kinetic parameters for this compound synthase are still under investigation.

| Parameter | Organism/Tissue | Value | Reference |

| Gene Expression | |||

| HaG8H (CYP71BL1) | Helianthus annuus seedlings | Expression increases significantly from 48h to 96h after imbibition. | [3] |

| HaGAO | Helianthus annuus seedlings | Expression pattern similar to HaG8H. | [3] |

| Metabolite Accumulation | |||

| Sesquiterpene Lactones | Helianthus annuus leaf primordia | Detected after 72-96h of germination, coinciding with gene up-regulation. |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the this compound biosynthesis pathway.

Cloning of CYP71DD6 (this compound Synthase) from Helianthus annuus

Objective: To isolate the full-length coding sequence of CYP71DD6 for subsequent functional characterization.

Methodology:

-

RNA Extraction: Total RNA is extracted from young leaf glandular trichomes of Helianthus annuus using a suitable RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: The full-length coding sequence of CYP71DD6 is amplified from the cDNA using gene-specific primers designed based on the known sequence. A high-fidelity DNA polymerase is used to minimize PCR errors.

-

Cloning: The amplified PCR product is purified and cloned into a suitable cloning vector (e.g., pJET1.2 or pGEM-T Easy).

-

Sequence Verification: The cloned insert is sequenced to confirm its identity and to ensure there are no mutations.

Caption: Workflow for cloning the this compound synthase gene.

Heterologous Expression and In Vitro Enzyme Assay for this compound Synthase (CYP71DD6)

Objective: To functionally characterize the enzymatic activity of CYP71DD6 and confirm its role in this compound synthesis.

Methodology:

-

Expression Vector Construction: The coding sequence of CYP71DD6 is subcloned into a suitable expression vector (e.g., a pYES-DEST vector for yeast expression or a pET vector for E. coli expression).

-

Heterologous Expression: The expression construct is transformed into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli). The expression of the recombinant protein is induced under appropriate conditions.

-

Microsome Isolation (for yeast): If expressed in yeast, microsomes containing the membrane-bound CYP71DD6 are isolated by differential centrifugation.

-

In Vitro Enzyme Assay:

-

The reaction mixture contains the isolated microsomes (or purified enzyme from E. coli), the substrate 8β-hydroxy-GAA, a suitable buffer, and a cofactor system for cytochrome P450 enzymes (NADPH and NADPH-cytochrome P450 reductase).

-

The reaction is incubated at an optimal temperature for a specific duration.

-

The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound.

References

- 1. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of this compound-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Eupatolide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatolide, a sesquiterpene lactone, has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and anticancer properties. As research into natural product-based therapeutics continues to expand, a comprehensive understanding of the natural sources, extraction methodologies, and mechanisms of action of compounds like this compound is paramount. This technical guide provides an in-depth overview of the primary natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation and quantification, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Asteraceae family, a large and diverse family of flowering plants. The primary genera known to produce this compound include Eupatorium, Inula, and Helianthus. While the presence of this compound has been confirmed in several species, the concentration can vary significantly based on the plant part, geographical location, and harvesting time.

| Plant Species | Family | Plant Part(s) Containing this compound |

| Eupatorium formosanum | Asteraceae | Aerial parts[1] |

| Eupatorium cannabinum (Hemp-agrimony) | Asteraceae | Aerial parts, Volatile oil[2][3] |

| Inula britannica | Asteraceae | Flowers, Aerial parts[4][5][6] |

| Helianthus annuus (Common Sunflower) | Asteraceae | Involved in biosynthesis[7][8] |

Note: While Helianthus annuus (sunflower) is a key species in the study of this compound's biosynthesis, the compound is a precursor to other sesquiterpene lactones in this plant and may not accumulate to high concentrations.

Quantitative Analysis of this compound in Natural Sources

Obtaining precise quantitative data for this compound across different plant species is challenging due to variations in analytical methods, environmental factors affecting the plants, and the specific chemotypes of the plant populations. While many studies confirm the presence of this compound, detailed quantitative analyses are less common. The following table summarizes available quantitative data. Researchers are encouraged to perform their own quantitative analyses on their specific plant material.

| Plant Species | Plant Part | Method of Quantification | This compound Concentration | Reference |

| Eupatorium littorale | Dried Leaves | HPLC | Eupafolin: 0.29%, Hispidulin: 0.21% (this compound not quantified) | [9][10] |

| Inula britannica | Flowers | Bioassay-guided fractionation | Ergolide IC50 (NO): 1.95 µM, (PGE2): 3.0 µM (this compound not quantified directly) | [11] |

Note: The table highlights the scarcity of direct quantitative data for this compound. The provided data for related compounds or from bioassays indicates the potential for these plants as sources. Further targeted quantitative studies using certified reference standards are necessary.

Experimental Protocols: From Plant Material to Purified this compound

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from plant sources. These protocols are designed to be reproducible and can be adapted based on the specific laboratory equipment and starting material.

Extraction of this compound from Plant Material

The initial step in isolating this compound is to extract the compound from the dried and powdered plant material. A common and effective method is solvent extraction.

Protocol: Ethanol Extraction

-

Preparation of Plant Material: Air-dry the aerial parts of the plant material at room temperature until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder.

-

Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 10 L) at room temperature for 72 hours with occasional stirring.

-

Alternatively, use a Soxhlet apparatus for continuous extraction with ethanol for 24-48 hours.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

Isolation and Purification of this compound

The crude extract contains a complex mixture of compounds. Column chromatography is a standard technique for the isolation and purification of this compound.

Protocol: Column Chromatography

-

Solvent-Solvent Partitioning (Optional Pre-purification):

-

Suspend the crude ethanol extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being moderately polar, is often enriched in the chloroform or ethyl acetate fraction.

-

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., n-hexane).

-

Load the dried chloroform or ethyl acetate fraction onto the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions of a fixed volume (e.g., 25 mL).

-

-

Monitoring Fractions:

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light (254 nm) or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound with the same retention factor (Rf) as a this compound standard.

-

-

Recrystallization:

-

Concentrate the pooled fractions to dryness and recrystallize the residue from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

-

Figure 1: Experimental Workflow for this compound Isolation and Purification.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound in plant extracts and purified samples.

Protocol: HPLC-UV Quantification

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm), and an autosampler.

-

Preparation of Standard Solutions: Prepare a stock solution of purified this compound (or a certified reference standard) in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution with the mobile phase.

-

Preparation of Sample Solutions: Accurately weigh a known amount of the crude extract or purified sample, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). For example, start with 30% A, increase to 70% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Inject the sample solution and determine the peak area corresponding to the retention time of this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cancer progression. The two most well-documented pathways are the NF-κB and STAT3 signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. In pathological conditions, its constitutive activation leads to the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway.

Mechanism of Inhibition: this compound induces the proteasomal degradation of TRAF6 (TNF receptor-associated factor 6), an essential upstream signaling molecule. This prevents the polyubiquitination of TRAF6, which is a critical step for the activation of the IKK (IκB kinase) complex. The inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes like COX-2 and iNOS.

Figure 2: this compound Inhibition of the NF-κB Signaling Pathway.

Suppression of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. This compound has been identified as a potent inhibitor of this pathway.

Mechanism of Suppression: this compound suppresses the activation of STAT3, although the precise upstream mechanism is still under investigation. It is hypothesized that this compound may interfere with the phosphorylation of STAT3 at the tyrosine 705 residue, which is a critical step for its activation. This inhibition of phosphorylation prevents the dimerization of STAT3 monomers. Consequently, the STAT3 dimers cannot translocate to the nucleus to bind to the promoter regions of target genes that are involved in cell survival and proliferation, such as Bcl-2, Mcl-1, and cyclin D1. This leads to the induction of apoptosis in cancer cells.[12][13][14]

Figure 3: this compound Suppression of the STAT3 Signaling Pathway.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the fields of inflammation and oncology. This guide has provided a comprehensive overview of its natural sources, methodologies for its isolation and quantification, and its mechanisms of action at the molecular level. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for the successful translation of this natural product into a clinically viable therapeutic agent. Further research is warranted to explore a wider range of plant sources, optimize extraction and purification yields, and fully elucidate the intricate details of its interactions with cellular signaling pathways.

References

- 1. Antitumor agents. II. This compound, a new cytotoxic principle from Eupatorium formosanum HAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Wild-Grown Romanian Eupatorium cannabinum: Advancing Phyto-Nanocarriers via Maltodextrin Micro-Spray Encapsulation—Metabolite Profiling, Antioxidant, Antimicrobial, and Cytotoxicity Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Eupatolide's Mechanism of Action in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatolide, a sesquiterpene lactone, has demonstrated significant anti-cancer properties across a range of cancer cell lines. Its mechanism of action is multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways. This technical guide provides an in-depth overview of the core molecular mechanisms through which this compound exerts its cytotoxic effects, with a focus on the STAT3, NF-κB, and PI3K/Akt signaling cascades. Furthermore, this document details the experimental protocols for key assays used to elucidate these mechanisms and presents quantitative data in a structured format to facilitate comparison and further research.

Core Mechanisms of Action

This compound's anti-cancer activity is not attributed to a single mode of action but rather to a concerted effort that disrupts multiple cellular processes vital for cancer cell survival and proliferation. The primary mechanisms include:

-

Induction of Apoptosis: this compound triggers programmed cell death through both intrinsic and extrinsic pathways. This is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).

-

Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at various phases, most notably G2/M, preventing cancer cells from completing division and proliferating.

-

Inhibition of Key Signaling Pathways: this compound modulates several critical signaling pathways that are often dysregulated in cancer:

-

STAT3 Pathway: It inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation, survival, and angiogenesis.[1]

-

NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a crucial regulator of inflammation and cell survival, thereby sensitizing cancer cells to apoptosis.

-

PI3K/Akt/mTOR Pathway: It has been observed to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which is central to cell growth, metabolism, and survival.

-

Data Presentation: Cytotoxicity of this compound and its Derivatives

The cytotoxic effects of this compound and its related compounds have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

| Compound | Cancer Cell Line | IC50 (µM) | Citation |

| Eupalinolide J | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.74 ± 0.58 | [1] |

| Eupalinolide J | MDA-MB-468 (Triple-Negative Breast Cancer) | 4.30 ± 0.39 | [1] |

Signaling Pathways and Experimental Workflows

This compound's Impact on the STAT3 Signaling Pathway

This compound and its derivatives, such as Eupalinolide J, have been shown to effectively suppress the STAT3 signaling pathway. Persistent activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and survival.[1] Eupalinolide J has been demonstrated to promote the degradation of STAT3 in triple-negative breast cancer cells.[1] The inhibition of STAT3 activation leads to the downregulation of its target genes, which are involved in cell cycle progression (e.g., cyclin D1, c-Myc) and apoptosis resistance (e.g., Bcl-2, survivin), ultimately inducing caspase-dependent apoptosis.

Caption: this compound inhibits the STAT3 signaling pathway.

This compound-Induced ROS Generation and Apoptosis

A key mechanism of this compound's action is the induction of reactive oxygen species (ROS) within cancer cells.[2][3] Elevated ROS levels can lead to oxidative stress, causing damage to cellular components, including mitochondria. This triggers the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

Caption: this compound induces apoptosis via ROS generation.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.

Caption: Workflow for the MTT cell viability assay.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-STAT3, STAT3, Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Caption: General workflow for Western Blotting.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and a vehicle control. Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the cell cycle phase (G1, S, G2/M), can be quantified by measuring the fluorescence intensity of PI.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and a vehicle control, then harvest the cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in G1, S, and G2/M phases can be calculated.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent due to its ability to induce apoptosis and cell cycle arrest through the modulation of multiple oncogenic signaling pathways. The inhibition of the STAT3, NF-κB, and PI3K/Akt pathways, often driven by the generation of ROS, appears to be central to its mechanism of action. The provided experimental protocols and data serve as a foundational guide for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. Further studies are warranted to explore its efficacy in vivo and to identify potential biomarkers for predicting treatment response.

References

- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Eupatolide: A Technical Guide

Abstract

Eupatolide, a sesquiterpene lactone, has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways. This technical guide provides an in-depth review of the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a natural compound, has emerged as a promising candidate due to its potent inhibitory effects on inflammatory mediators. This document serves as a comprehensive resource on the anti-inflammatory properties of this compound.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by targeting and inhibiting key signaling cascades involved in the inflammatory response. The principal mechanisms identified to date include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound has been shown to interfere with this pathway at multiple points. Studies have demonstrated that this compound inhibits the LPS-induced phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[1][2] This ultimately leads to a downstream reduction in the expression of NF-κB target genes.[1][2]

Inhibition of the MAPK Signaling Pathway

The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. This compound has been reported to suppress the activation of MAPKs in response to inflammatory stimuli.[1] By inhibiting the phosphorylation of ERK, JNK, and p38, this compound can further attenuate the expression of pro-inflammatory genes.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in several in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell Line | Stimulus | IC50 Value / % Inhibition | Reference |

| NO Production | RAW 264.7 | LPS | IC50: 6 µM | [3] |

| PGE2 Production | RAW 264.7 | LPS | Dose-dependent decrease | [1] |

| iNOS Expression | RAW 264.7 | LPS | Dose-dependent decrease | [1] |

| COX-2 Expression | RAW 264.7 | LPS | Dose-dependent decrease | [1] |

| TNF-α Production | RAW 264.7 | LPS | Dose-dependent decrease | [4] |

| IL-1β Production | RAW 264.7 | LPS | Dose-dependent decrease | [4] |

| IL-6 Production | RAW 264.7 | LPS | Dose-dependent decrease | [4] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Inflammatory Stimulus | This compound Dose | Effect | Reference |

| ICR Mice | LPS | 30 or 100 mg/kg | Inhibition of serum TNF-α, IL-1β, and IL-6 | [4] |

| Rats | LPS | Dose-dependent | Alleviation of acute lung injury | [5][6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurements, shorter times for signaling pathway analysis).

-

Harvest cell lysates or culture supernatants for downstream analysis.

-

Nitric Oxide (NO) Production Assay (Griess Test)

-

After cell treatment, collect 100 µL of culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample in a 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (TNF-α, IL-6)

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentration from the standard curve.

Western Blot Analysis

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p-ERK, anti-COX-2, anti-iNOS, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

-

Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., Tnf, Il6, Nos2, Ptgs2) and a housekeeping gene (e.g., Gapdh).

-

A representative qPCR thermal cycling protocol would be: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression.

Conclusion and Future Directions

This compound has consistently demonstrated potent anti-inflammatory effects in a variety of preclinical models. Its ability to inhibit the NF-κB and MAPK signaling pathways highlights its potential as a therapeutic agent for inflammatory diseases. The data summarized in this guide provides a strong rationale for further investigation into the clinical utility of this compound. Future research should focus on comprehensive in vivo efficacy and safety studies, as well as pharmacokinetic and pharmacodynamic profiling to optimize its therapeutic potential. Furthermore, elucidation of its precise molecular targets could pave the way for the development of even more potent and selective anti-inflammatory drugs.

Disclaimer: The quantitative data and experimental protocols presented in this document are based on publicly available information from scientific literature. For complete and detailed experimental replication, consultation of the full-text articles is highly recommended. The protocols provided are intended as a general guide and may require optimization for specific experimental conditions.

References

- 1. This compound inhibits lipopolysaccharide-induced COX-2 and iNOS expression in RAW264.7 cells by inducing proteasomal degradation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eupatilin Alleviates Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eupatilin Alleviates Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Eupatolide's Role in Modulating NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatolide, a sesquiterpene lactone found in various plant species, has demonstrated significant anti-inflammatory and potential anti-cancer properties. A primary mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response, cell survival, and proliferation. This technical guide provides an in-depth overview of the mechanisms through which this compound exerts its inhibitory effects on the NF-κB pathway. It includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows to support further research and drug development efforts.

Introduction: this compound and the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), a cascade of events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes, which include those encoding inflammatory cytokines, chemokines, and anti-apoptotic proteins.

This compound has emerged as a potent inhibitor of this pathway. Its mechanism of action is multi-faceted, targeting several key components of the NF-κB signaling cascade. This guide will delve into the specific molecular interactions and their quantitative outcomes.

Quantitative Data on this compound's Modulation of NF-κB Signaling

The following tables summarize the quantitative effects of this compound on various components and outcomes of the NF-κB signaling pathway, as reported in the scientific literature.

Table 1: Inhibition of NF-κB-Dependent Reporter Gene Expression by this compound

| Cell Line | Stimulant | This compound Concentration | % Inhibition of NF-κB Luciferase Activity | Reference |

| MEFs | TNF-α (15 ng/mL) | 1 µM | ~40% | [1] |

| MEFs | TNF-α (15 ng/mL) | 5 µM | ~70% | [1] |

| MEFs | TNF-α (15 ng/mL) | 10 µM | ~90% | [1] |

Table 2: Effect of this compound on NF-κB Pathway Protein Phosphorylation and Degradation

| Cell Line | Stimulant | This compound Concentration | Target Protein | Effect | Reference |

| MEFs | TNF-α (15 ng/mL) | 10 µM | p-IKKα/β | Almost complete inhibition | [1] |

| MEFs | TNF-α (15 ng/mL) | 10 µM | p-p65 | Significant inhibition | [1] |

| MEFs | TNF-α (15 ng/mL) | 10 µM | IκBα degradation | Counteracted degradation | [1] |

| RAW 264.7 | LPS | Dose-dependent | p-RelA/p65 (Ser-536) | Inhibition | |

| RAW 264.7 | LPS | Dose-dependent | IκBα degradation | Inhibition |

Table 3: Inhibition of Inflammatory Mediators by this compound

| Cell Line | Stimulant | This compound Concentration | Mediator | IC50 Value | Reference |

| RAW 264.7 | LPS | Not specified | NO production | Not specified | |

| RAW 264.7 | LPS | Not specified | PGE2 production | Not specified |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cells (RAW 264.7) or Mouse Embryonic Fibroblasts (MEFs) are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-20 mM) and stored at -20°C. The stock solution is diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced effects.

-

Stimulation: Cells are pre-treated with this compound for a specified time (e.g., 1-2 hours) before stimulation with an NF-κB activator, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 15 ng/mL), for the indicated time points.

Nuclear and Cytoplasmic Protein Extraction

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cytoplasmic Extraction: Cells are lysed in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors). After incubation on ice, a detergent (e.g., NP-40) is added, and the lysate is centrifuged to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Extraction: The nuclear pellet is resuspended in a hypertonic buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors). After vigorous vortexing and incubation on ice, the mixture is centrifuged, and the supernatant containing the nuclear proteins is collected.

-

Protein Quantification: Protein concentration in both fractions is determined using a Bradford or BCA protein assay.

Western Blot Analysis

-

Protein Separation: Equal amounts of protein (20-50 µg) from cytoplasmic or nuclear extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on gels of an appropriate acrylamide percentage (e.g., 10-12%).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, IKKβ, Lamin B1, β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities can be quantified using densitometry software.

NF-κB Luciferase Reporter Assay

-

Transfection: Cells are seeded in 24- or 96-well plates and co-transfected with an NF-κB-luciferase reporter plasmid (containing multiple copies of the NF-κB consensus binding site upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency, using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

Cell Lysis: The culture medium is removed, and cells are lysed using a passive lysis buffer.

-

Luciferase Activity Measurement: Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol for the specific luciferase assay system (e.g., Dual-Luciferase Reporter Assay System). The firefly luciferase activity is normalized to the Renilla luciferase activity.

Electrophoretic Mobility Shift Assay (EMSA)

-

Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.

-

Binding Reaction: Nuclear extracts (5-10 µg) are incubated with the labeled probe in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol) and a non-specific DNA competitor (e.g., poly(dI-dC)) for 20-30 minutes at room temperature.

-

Supershift Assay (Optional): To confirm the identity of the protein in the protein-DNA complex, a specific antibody against an NF-κB subunit (e.g., p65) can be added to the binding reaction, which will result in a "supershift" of the complex to a higher molecular weight.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried, and the radioactive signal is detected by autoradiography. For biotin-labeled probes, a chemiluminescent detection method is used.

IKKβ Kinase Assay

-

Immunoprecipitation: IKKβ is immunoprecipitated from cell lysates using an anti-IKKβ antibody conjugated to protein A/G-agarose beads.

-

Kinase Reaction: The immunoprecipitated IKKβ is washed and then incubated in a kinase buffer (e.g., 20 mM HEPES pH 7.5, 20 mM MgCl2, 2 mM DTT) containing a recombinant IκBα substrate (e.g., GST-IκBα) and ATP (including [γ-32P]ATP).

-

Reaction Termination: The reaction is stopped by adding SDS-PAGE sample buffer.

-

Analysis: The reaction products are separated by SDS-PAGE. The gel is dried, and the phosphorylation of the IκBα substrate is detected by autoradiography.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the NF-κB signaling pathway, the points of intervention by this compound, and a typical experimental workflow for studying its effects.

NF-κB Signaling Pathway and this compound's Points of Intervention

Caption: NF-κB signaling pathway and this compound's inhibitory targets.

Experimental Workflow for Western Blot Analysis of p65 Nuclear Translocation

Caption: Workflow for p65 nuclear translocation analysis by Western blot.

Conclusion

This compound demonstrates robust inhibitory activity against the NF-κB signaling pathway through multiple mechanisms, primarily by targeting the IKK complex and upstream signaling components like RIPK1. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further investigation into the precise molecular interactions and the development of more potent and specific this compound analogues could lead to novel therapeutic strategies for a wide range of inflammatory diseases and cancers where NF-κB activation is a key pathological driver. The provided visualizations offer a clear framework for understanding the complex signaling network and the experimental approaches used to study it.

References

Eupatolide's Inhibition of RIPK1 Ubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that governs cell fate decisions between survival, apoptosis, and necroptosis. The post-translational modification of RIPK1 by ubiquitination is a key regulatory mechanism, primarily promoting a pro-survival inflammatory response through the activation of the NF-κB pathway. Disruption of RIPK1 ubiquitination can shift the cellular response towards programmed cell death, making it an attractive target for therapeutic intervention in diseases such as cancer. Eupatolide, a sesquiterpene lactone, has emerged as a potent inhibitor of RIPK1 ubiquitination. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on RIPK1-mediated signaling pathways. It includes a compilation of quantitative data, comprehensive experimental protocols for key assays, and visual diagrams of the involved signaling cascades and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that, upon binding to its receptor TNFR1, initiates a signaling cascade with diverse cellular outcomes, including inflammation, proliferation, and cell death. A crucial event in this pathway is the recruitment and ubiquitination of RIPK1 within the TNFR1 signaling complex (Complex-I). This ubiquitination serves as a scaffold for the recruitment of downstream signaling molecules, leading to the activation of the IKK complex and subsequent pro-survival NF-κB signaling.[1][2]

This compound, a natural compound isolated from Liriodendron tulipifera, has been identified as an inhibitor of this critical ubiquitination step.[1][3] By disrupting the ubiquitination of RIPK1, this compound effectively blocks the canonical NF-κB pathway and sensitizes cells to TNF-mediated apoptosis and necroptosis.[1][3] This guide elucidates the molecular mechanisms underlying this compound's activity and provides the necessary technical details for its investigation.

Mechanism of Action: this compound Disrupts RIPK1 Ubiquitination

This compound's primary mechanism of action is the disruption of RIPK1 polyubiquitination following TNFR1 ligation.[1] This inhibition prevents the recruitment of the IKK complex to RIPK1, thereby blocking IKKβ-mediated activation of the canonical NF-κB pathway.[1] Consequently, the pro-survival signals are attenuated, and the cellular machinery is rerouted towards RIPK1-dependent cell death pathways.

The inhibition of RIPK1 ubiquitination by this compound leads to two major downstream effects:

-

Sensitization to Apoptosis: In the absence of ubiquitination, RIPK1 is available to form a death-inducing complex (Complex-IIa) with FADD and Caspase-8, leading to the activation of the apoptotic cascade.

-

Induction of Necroptosis: Under conditions where apoptosis is inhibited (e.g., by caspase inhibitors), the de-ubiquitinated RIPK1 can interact with RIPK3 to form the necrosome (Complex-IIb).[1] This complex mediates a programmed form of necrosis, offering a therapeutic avenue for apoptosis-resistant cancers.

Quantitative Data

The following tables summarize the quantitative data available on the effects of this compound on RIPK1-mediated signaling pathways. While a specific IC50 value for the direct inhibition of RIPK1 ubiquitination by this compound is not prominently reported in the literature, the effective concentrations used in various cellular assays provide valuable insights into its potency.

| Parameter | Cell Type | Value/Concentration | Outcome | Reference |

| NF-κB Inhibition | ||||

| NF-κB Luciferase Activity | MEFs | Dose-dependent | Significant suppression of TNF-induced activity | [1] |

| IKKα/β Phosphorylation | MEFs | 10 μM | Almost complete inhibition of TNF-induced phosphorylation | [1] |

| Induction of Cell Death | ||||

| Apoptosis Sensitization (with TNF) | MEFs | 10 μM | Drastic enhancement of TNF-mediated apoptosis | [1] |

| Necroptosis Induction (with TNF + z-VAD) | MEFs | 10 μM | Upregulation of necrosome formation and necroptosis | [1] |

| RIPK1 Phosphorylation | ||||

| Peak RIPK1 Phosphorylation (with TNF) | MEFs | 10 μM | 3-6 hours post-treatment | [1] |

Signaling Pathways and Experimental Workflows

This compound's Impact on TNF-Induced Signaling

The following diagram illustrates the central role of RIPK1 ubiquitination in TNF signaling and how this compound alters the pathway's outcome.

Caption: this compound inhibits RIPK1 ubiquitination, blocking NF-κB and promoting cell death.

Experimental Workflow for Studying this compound's Effect

This diagram outlines a logical workflow for investigating the impact of this compound on RIPK1 ubiquitination and its downstream consequences.

Caption: Workflow for analyzing this compound's effect on RIPK1 ubiquitination and cell fate.

Detailed Experimental Protocols

Immunoprecipitation of TNFR1 Signaling Complex (Complex-I)

This protocol is adapted from methodologies used to study the composition of Complex-I following TNF stimulation.[1]

Materials:

-

Cell lysis buffer (M2 buffer: 20 mM Tris pH 7.6, 0.5% NP-40, 250 mM NaCl, 3 mM EDTA, 3 mM EGTA, 2 mM DTT, 0.5 mM PMSF, 20 mM β-glycerol phosphate, 1 mM sodium vanadate, 1 μg/mL leupeptin)

-

Anti-TNFR1 antibody

-

Protein A/G agarose beads

-

Wash buffer (same as lysis buffer)

-

SDS-PAGE sample buffer

Procedure:

-

Culture cells (e.g., Mouse Embryonic Fibroblasts - MEFs) to 80-90% confluency.

-

Pre-treat cells with the desired concentration of this compound (e.g., 10 μM) or vehicle control for 30 minutes.

-

Stimulate cells with TNFα (e.g., 15 ng/mL) for the indicated times (e.g., 5, 10, 15 minutes).

-

Wash cells with ice-cold PBS and lyse with M2 buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with anti-TNFR1 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours.

-

Pellet the beads by centrifugation and wash three times with M2 buffer.

-

Resuspend the beads in SDS-PAGE sample buffer, boil, and analyze by Western blotting for RIPK1 and its ubiquitinated forms.

In Vitro Ubiquitination Assay

This is a general protocol to assess the direct effect of this compound on RIPK1 ubiquitination in a cell-free system.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant E3 ligase (e.g., cIAP1/TRAF2 complex)

-

Recombinant human RIPK1

-

Human ubiquitin

-

ATP

-

10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)

-

This compound

Procedure:

-

Set up the reaction mixture on ice:

-

10x Ubiquitination buffer

-

E1 enzyme

-

E2 enzyme

-

E3 ligase

-

RIPK1 substrate

-

Ubiquitin

-

ATP

-

This compound at various concentrations or vehicle control

-

Nuclease-free water to the final volume

-

-

Initiate the reaction by transferring the tubes to a 37°C incubator for 1-2 hours.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-RIPK1 antibody to detect the laddering pattern indicative of polyubiquitination.

Analysis of Necrosome Formation (Complex-IIb)

This protocol is designed to isolate and analyze the necrosome, which forms under conditions of necroptosis induction.[1]

Materials:

-

Cell lysis buffer (M2 buffer, as described above)

-

Anti-RIPK3 antibody

-

Protein A/G agarose beads

-

Wash buffer

-

SDS-PAGE sample buffer

Procedure:

-

Culture MEFs to 80-90% confluency.

-

Pre-treat cells with a pan-caspase inhibitor (e.g., z-VAD-fmk, 20 μM) for 30 minutes to block apoptosis.

-

Treat cells with this compound (10 μM) followed by TNFα (15 ng/mL) for 4-6 hours.

-

Lyse the cells in M2 buffer and clarify the lysates by centrifugation.

-

Perform immunoprecipitation using an anti-RIPK3 antibody as described in the Complex-I IP protocol.

-

Analyze the immunoprecipitates by Western blotting using antibodies against RIPK1 and RIPK3 to detect the formation of the necrosome complex.

Conclusion

This compound represents a promising pharmacological tool and a potential therapeutic lead for its ability to specifically inhibit RIPK1 ubiquitination. This action effectively switches the cellular response to TNF from pro-survival to pro-death, a highly desirable outcome in the context of cancer therapy, particularly for tumors resistant to conventional apoptosis-inducing agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and to discover novel modulators of the RIPK1 signaling pathway. Future studies should aim to precisely determine the IC50 of this compound on RIPK1 ubiquitination and to evaluate its efficacy and safety in preclinical in vivo models.

References

- 1. This compound, isolated from Liriodendron tulipifera, sensitizes TNF-mediated dual modes of apoptosis and necroptosis by disrupting RIPK1 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring RIPK1 Phosphorylation in the TNFR1 Signaling Complex | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound, isolated from Liriodendron tulipifera, sensitizes TNF-mediated dual modes of apoptosis and necroptosis by disrupting RIPK1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Isolation of Eupatolide from Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eupatolide is a sesquiterpene lactone with demonstrated anti-inflammatory and cytotoxic properties, making it a compound of significant interest in pharmacological research and drug development. It is naturally found in various plant species, notably within the Eupatorium and Inula genera. This document provides detailed protocols for the isolation and purification of this compound from two common plant sources: Eupatorium fortunei and Inula britannica.

Quantitative Data Summary

The yield of crude extracts and subsequent fractions can vary based on the plant source, geographical location, time of harvest, and the specific extraction methodology employed. The following table summarizes quantitative data from representative isolation protocols.

| Plant Source | Starting Material | Extraction Solvent | Crude Extract Yield | Fraction | Fraction Yield | Target Compound Yield | Reference |

| Eupatorium fortunei | 10 kg (aerial parts) | 100% Methanol | 552.25 g | n-hexane | 116.53 g | Not Specified | [1] |

| Ethyl Acetate (EtOAc) | 163.68 g | [1] | |||||

| n-Butanol (n-BuOH) | 56.12 g | [1] | |||||

| Inula britannica | 1 kg (dried flowers) | Ethanol | 110 g | - | - | Not Specified | [2] |

| Inula britannica | Not Specified | 95% Ethanol | Not Specified | Chloroform Fraction | Not Specified | 1.1 g (1-O-Acetylbritannilactone) | [3] |

Experimental Protocols

Protocol 1: Isolation from Eupatorium fortunei

This protocol is adapted from a method utilizing multi-step solvent partitioning and column chromatography.[1]

1. Plant Material and Extraction:

- Begin with 10 kg of the dried aerial parts of Eupatorium fortunei.

- Macerate the plant material and subject it to ultrasonic extraction with 100% methanol. Repeat the extraction three times to ensure exhaustive recovery of metabolites.

- Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent Partitioning (Fractionation):

- Dissolve the crude methanol extract (approx. 552 g) in water.

- Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

- First, partition the aqueous suspension with n-hexane to separate non-polar compounds.

- Next, partition the remaining aqueous layer with ethyl acetate (EtOAc). The this compound and other sesquiterpene lactones will preferentially move into this fraction.

- Finally, partition the remaining aqueous layer with n-butanol (n-BuOH) to isolate more polar compounds.

- Concentrate each solvent fraction (n-hexane, EtOAc, n-BuOH) to dryness. The EtOAc fraction is the primary source for this compound isolation.

3. Chromatographic Purification:

- Step 3.1: Reversed-Phase Chromatography:

- Subject the dried EtOAc fraction (approx. 100 g) to Reversed-Phase C18 Medium Pressure Liquid Chromatography (MPLC).

- Elute the column with a gradient of methanol in water, starting from 33% and gradually increasing to 100% methanol.

- Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to pool similar fractions.

- Step 3.2: Silica Gel Chromatography:

- Take the this compound-rich fraction obtained from the previous step and apply it to a silica gel MPLC column.

- Elute with a gradient of ethyl acetate in hexane, typically from a 5:1 to a 1:5 ratio.

- Step 3.3: Size Exclusion Chromatography:

- Further purify the relevant sub-fraction using a Sephadex LH-20 column.

- Use 70% methanol as the mobile phase to separate compounds based on size and achieve final purification of this compound.

4. Purity Assessment:

- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Isolation from Inula britannica

This protocol is a synthesized methodology based on established procedures for isolating sesquiterpene lactones from Inula britannica flowers.[2][4]

1. Plant Material and Extraction:

- Use air-dried and powdered flowers of Inula britannica (e.g., 1 kg) as the starting material.[2]

- Exhaustively extract the powder with 95% ethanol at an elevated temperature (e.g., 80°C for 3 hours) or at room temperature.[2][4]

- Filter the extract and concentrate it under reduced pressure to obtain the crude ethanolic extract.

2. Fractionation and Initial Chromatography:

- Option A (Solvent Partitioning):

- Suspend the crude extract in water and partition it sequentially with chloroform.[3] The chloroform fraction will be enriched with sesquiterpene lactones.

- Option B (Adsorption Chromatography):

- Subject the crude extract (approx. 110 g) to Diaion HP-20 column chromatography.[2]

- Elute with a gradient of methanol in water (starting from 100% water to 100% methanol) to obtain several primary fractions based on TLC analysis.[2]

3. Purification by Column Chromatography:

- Step 3.1: Silica Gel Chromatography:

- Apply the chloroform fraction or the most active fraction from the Diaion HP-20 column to a silica gel column.[4]

- Use a gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[4]

- Collect fractions and monitor by TLC to identify those containing the target compound.

- Step 3.2: Reversed-Phase Chromatography:

- Pool the fractions containing this compound and subject them to a reversed-phase column (e.g., YMC-gel ODS-A or C18).[2][4]

- Elute with a methanol-water gradient to further separate the compounds.[2]

4. Final Purification (Preparative HPLC):

- For high-purity this compound, perform preparative High-Performance Liquid Chromatography (HPLC) on the enriched fractions.[4]

- Use a reversed-phase column (e.g., C18) with a mobile phase of methanol/water or acetonitrile/water.[4]

- Monitor the elution with a UV detector and collect the peak corresponding to this compound.

- Concentrate the collected fraction to yield the pure compound and verify its purity and structure.

Visualized Workflows and Signaling Pathways

Experimental Workflows

Caption: Isolation workflow for this compound from Eupatorium fortunei.

Caption: Isolation workflow for this compound from Inula britannica.

Signaling Pathway: Anti-inflammatory Mechanism of this compound

This compound has been shown to exert anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] Its mechanism involves targeting the upstream adapter protein TRAF6 (TNF receptor-associated factor 6), which is critical for activating both the NF-κB and MAPK signaling cascades in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] By inducing the proteasomal degradation of TRAF6, this compound effectively blocks these pro-inflammatory pathways.[5]

Caption: this compound inhibits NF-κB and MAPK pathways via TRAF6 degradation.

References